2-Cyanobicyclo[3.2.1]oct-2-yl acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
NSC 74378 is a chemical compound that has garnered interest in various scientific fields due to its unique properties and potential applications. This compound is known for its specific interactions and effects, making it a subject of study in chemistry, biology, and medicine.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The preparation of NSC 74378 involves several synthetic routes, each with specific reaction conditions. One common method includes the use of organic solvents and catalysts to facilitate the reaction. The process typically involves multiple steps, including purification and isolation of the compound to ensure high purity and yield.
Industrial Production Methods
In industrial settings, the production of NSC 74378 is scaled up using large reactors and continuous flow systems. The reaction conditions are optimized to maximize yield and minimize by-products. Techniques such as distillation, crystallization, and chromatography are employed to purify the compound on a large scale.
Análisis De Reacciones Químicas
Types of Reactions
NSC 74378 undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
The common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce ketones or aldehydes, while reduction reactions may yield alcohols or amines.
Aplicaciones Científicas De Investigación
NSC 74378 has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in various chemical reactions and as a standard in analytical techniques.
Biology: The compound is studied for its interactions with biological molecules and its potential as a biochemical tool.
Medicine: NSC 74378 is investigated for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: It is used in the synthesis of other compounds and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of NSC 74378 involves its interaction with specific molecular targets and pathways. It may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of its use.
Comparación Con Compuestos Similares
Similar Compounds
Some compounds similar to NSC 74378 include:
- NSC 125973
- NSC 515776
- NSC 181339-01
Uniqueness
NSC 74378 is unique due to its specific chemical structure and properties, which confer distinct reactivity and biological activity. Compared to similar compounds, it may exhibit different potency, selectivity, and efficacy in various applications.
Propiedades
Número CAS |
1202-82-0 |
---|---|
Fórmula molecular |
C11H15NO2 |
Peso molecular |
193.24 g/mol |
Nombre IUPAC |
(2-cyano-2-bicyclo[3.2.1]octanyl) acetate |
InChI |
InChI=1S/C11H15NO2/c1-8(13)14-11(7-12)5-4-9-2-3-10(11)6-9/h9-10H,2-6H2,1H3 |
Clave InChI |
WJESTEMTEBGBEU-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)OC1(CCC2CCC1C2)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.